molecular formula C12H10N2O4S B1597713 Methyl 3-amino-5-(3-nitrophenyl)thiophene-2-carboxylate CAS No. 474843-42-0

Methyl 3-amino-5-(3-nitrophenyl)thiophene-2-carboxylate

Cat. No. B1597713
CAS RN: 474843-42-0
M. Wt: 278.29 g/mol
InChI Key: JEUDVSQLUHEQMH-UHFFFAOYSA-N
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Description

Methyl 3-amino-5-(3-nitrophenyl)thiophene-2-carboxylate is a chemical compound that belongs to the class of thiophene carboxylate derivatives. This compound has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of Methyl 3-amino-5-(3-nitrophenyl)thiophene-2-carboxylate is not fully understood. However, it has been reported to act by inhibiting the growth of cancer cells by inducing apoptosis. It has also been reported to inhibit the growth of bacteria and fungi by disrupting their cell membranes.
Biochemical and Physiological Effects:
Methyl 3-amino-5-(3-nitrophenyl)thiophene-2-carboxylate has been reported to exhibit various biochemical and physiological effects. It has been reported to induce cell cycle arrest and apoptosis in cancer cells. It has also been reported to inhibit the growth of bacteria and fungi. However, the exact biochemical and physiological effects of this compound are still under investigation.

Advantages and Limitations for Lab Experiments

Methyl 3-amino-5-(3-nitrophenyl)thiophene-2-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize and has been extensively studied for its potential therapeutic applications. However, the limitations of this compound include its potential toxicity and lack of specificity towards cancer cells.

Future Directions

There are several future directions for the study of Methyl 3-amino-5-(3-nitrophenyl)thiophene-2-carboxylate. One of the potential directions is to investigate its potential use as a photosensitizer in photodynamic therapy. Another direction is to study its potential use as an antibacterial and antifungal agent. Further research is also needed to investigate the exact mechanism of action and the potential side effects of this compound.
Conclusion:
Methyl 3-amino-5-(3-nitrophenyl)thiophene-2-carboxylate is a chemical compound that has been extensively studied for its potential therapeutic applications. It has been reported to exhibit anticancer, antifungal, and antibacterial activities. The mechanism of action of this compound is not fully understood, and further research is needed to investigate its potential use in various therapeutic applications.

Scientific Research Applications

Methyl 3-amino-5-(3-nitrophenyl)thiophene-2-carboxylate has been extensively studied for its potential therapeutic applications. It has been reported to exhibit anticancer, antifungal, and antibacterial activities. This compound has also been studied for its potential use as a photosensitizer in photodynamic therapy.

properties

IUPAC Name

methyl 3-amino-5-(3-nitrophenyl)thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O4S/c1-18-12(15)11-9(13)6-10(19-11)7-3-2-4-8(5-7)14(16)17/h2-6H,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEUDVSQLUHEQMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(S1)C2=CC(=CC=C2)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30374903
Record name Methyl 3-amino-5-(3-nitrophenyl)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30374903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-amino-5-(3-nitrophenyl)thiophene-2-carboxylate

CAS RN

474843-42-0
Record name Methyl 3-amino-5-(3-nitrophenyl)-2-thiophenecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=474843-42-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-amino-5-(3-nitrophenyl)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30374903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 474843-42-0
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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